molecular formula C13H11BrN4S B610424 Rbin-2 CAS No. 2032282-97-4

Rbin-2

Cat. No.: B610424
CAS No.: 2032282-97-4
M. Wt: 335.223
InChI Key: OVDAOBDZJJZJMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rbin-2 involves the reaction of 7-bromo-2-(2-methyl-allylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene with appropriate reagents under controlled conditions. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Rbin-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

Rbin-2 is widely used in scientific research due to its ability to inhibit eukaryotic ribosome production. Some of its applications include:

Mechanism of Action

Rbin-2 exerts its effects by directly targeting the AAA+ ATPase Midasin. This interaction inhibits the production of eukaryotic ribosomes, which are essential for protein synthesis. The inhibition of ribosome production disrupts cellular processes, making this compound a valuable tool for studying ribosome assembly and function .

Comparison with Similar Compounds

Rbin-2 is unique due to its selective and reversible inhibition of Midasin. Similar compounds include:

    Rbin-1: Another potent inhibitor of eukaryotic ribosome biogenesis.

    SF1670: A specific PTEN inhibitor with applications in autophagy research.

    Compound 142:

This compound stands out due to its high selectivity and potency, making it a valuable tool for scientific research.

Properties

IUPAC Name

7-bromo-3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4S/c1-7(2)6-19-13-16-12-11(17-18-13)9-4-3-8(14)5-10(9)15-12/h3-5H,1,6H2,2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDAOBDZJJZJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(C3=C(N2)C=C(C=C3)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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